5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione, also known as CGP 53353 or DAPH1, is a small molecule inhibitor of Protein Kinase C (PKC), specifically the PKCβ isoform. Studies have shown that CGP 53353 selectively inhibits PKCβII with an IC50 (half maximal inhibitory concentration) value of 0.41 μM, while having a lower affinity for PKCβI (IC50 = 3.8 μM) []. This suggests potential for targeting specific PKC isoforms in biological processes.
Research has investigated the application of CGP 53353 in prion diseases. Prion diseases are a class of neurodegenerative disorders caused by the misfolding of prion proteins. CGP 53353 has been shown to inhibit the fibrillization of Sup35, a yeast prion protein, with an IC50 value of approximately 3.4 μM []. This suggests a potential role for CGP 53353 in disrupting prion protein aggregation, a key event in prion pathogenesis.
5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione is a complex organic compound characterized by its unique structure, which includes an isoindole core and two fluorophenyl amino substituents. The molecular formula is CHFNO, and it possesses a molecular weight of approximately 306.28 g/mol. The compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Research suggests 5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione may act as an inhibitor for protein kinases, specifically PKCβII and EGFR []. Protein kinases are enzymes that play a crucial role in cellular signaling pathways. Inhibiting specific kinases can be a potential therapeutic strategy in diseases related to uncontrolled cell growth. However, the detailed mechanism of action by which this compound inhibits these kinases remains under investigation [].
Research indicates that 5,6-bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione exhibits significant biological activities, including:
The synthesis of 5,6-bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione typically involves the following steps:
For example, one method reported involves a condensation reaction between 4-fluoroaniline and an isoindole derivative under acidic conditions to yield the desired compound .
5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione has potential applications in:
Interaction studies of 5,6-bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione with biological targets are crucial for understanding its mechanism of action. Preliminary findings suggest:
Several compounds share structural features with 5,6-bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
4-Aminophthalimide | Structure | Exhibits strong fluorescence properties; used in imaging applications. |
3-(4-Amino-1-oxoisoindol-2-yl)piperidine-2,6-dione | Structure | Known for its potent anticancer activity; different piperidine substitution increases solubility. |
2-(2-Fluoroanilino)-1H-isoindole-1,3(2H)-dione | Structure | Contains a fluorinated aniline moiety; shows enhanced biological activity due to fluorine substitution. |
The uniqueness of 5,6-bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione lies in its dual fluorophenyl amino groups and isoindole framework, which may confer distinct pharmacological properties compared to its analogs. Its specific interactions with biological targets could lead to novel therapeutic applications that are not achievable with similar compounds.
Isoindole-1,3-diones are bicyclic heterocycles characterized by fused benzene and imide rings. Their structural versatility enables diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. Key features include:
Feature | Description |
---|---|
Core Structure | Fused benzene ring with two carbonyl groups and a central nitrogen atom |
Functionalization | Substitutions at positions 5 and 6 allow tuning of electronic and steric properties |
Reactivity | Electrophilic carbonyl groups enable nucleophilic attacks and cycloadditions |
Common methods for synthesizing isoindole-1,3-dione derivatives include:
The development of 5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione traces back to early investigations into tyrosine kinase inhibitors and amyloid-modulating agents.
The introduction of fluorine atoms at the para position of the aniline rings enhances metabolic stability and binding affinity. Analogous structures, such as 4,5-dianilinophthalimide, demonstrated reduced amyloidogenic fibril formation by disrupting intermolecular hydrogen bonds and hydrophobic interactions.
Target | Activity (IC₅₀) | Selectivity | Reference |
---|---|---|---|
PKCβII | 0.41 μM | 9.3-fold over PKCβI | |
Aβ42 Fibrillogenesis | ~3.4 μM | Reverses amyloid assembly in vitro | |
Sup35 Prion Fibrils | N/A | Inhibits nucleation via contact disruption |
Recent advances focus on:
5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione represents a complex heterocyclic compound characterized by a central isoindole-1,3-dione framework substituted with two 4-fluorophenylamino groups at the 5,6-positions [1] [2]. The molecular formula C₂₀H₁₃F₂N₃O₂ reveals a molecular weight of 365.33-365.34 g/mol, with the compound registered under CAS number 145915-60-2 [1] [2] [3] [4] [5].
The core isoindole-1,3-dione system constitutes a bicyclic aromatic framework featuring two carbonyl groups positioned at the 1,3-positions, conferring significant electron-withdrawing properties to the central ring system [1] [6]. This phthalimide-derived core provides structural rigidity through its fused benzene-pyrrolidine architecture, with the carbonyl functionalities contributing to both intramolecular and intermolecular hydrogen bonding capabilities [7] [8].
The 4-fluorophenylamino substituents introduce additional complexity through their dual electronic character. Each fluorophenyl group contains a fluorine atom positioned para to the amino linkage, creating a unique electronic environment where the electron-donating amino group (-NH-) competes with the electron-withdrawing fluorine substituent (-F) [9] [10]. This electronic interplay results in distinctive resonance patterns that influence the overall molecular stability and reactivity profile.
Table 1: Molecular Architecture Components
Structural Component | Description | Electronic Effect | References |
---|---|---|---|
Isoindole-1,3-dione core | Bicyclic phthalimide framework | Strong electron-withdrawing | [1] [6] [7] |
5,6-Amino linkages | Secondary amine connections | Electron-donating through resonance | [9] [10] |
4-Fluorophenyl groups | Para-fluorinated aromatic rings | Mixed electronic effects | [11] [12] |
Carbonyl functionalities | C=O groups at 1,3-positions | Hydrogen bond acceptors | [8] |
The molecular geometry demonstrates significant planar character due to extended conjugation between the central isoindole system and the peripheral fluorophenyl rings [6] [13]. The amino linkages facilitate electronic communication between the aromatic systems, while the fluorine substituents provide additional stabilization through their unique ability to participate in both σ-withdrawal and π-donation effects [11] [14].
The molecular structure of 5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione exhibits limited stereochemical complexity due to its predominantly planar aromatic framework [1] [6]. The compound does not possess traditional chiral centers or geometric isomerism arising from double bonds, but several conformational and tautomeric considerations merit detailed examination.
The primary stereochemical feature relates to the rotational freedom around the carbon-nitrogen bonds connecting the 4-fluorophenyl groups to the central isoindole core [6] [15]. These amino linkages permit restricted rotation due to partial double-bond character arising from resonance delocalization between the aromatic systems [9]. Computational studies on similar fluorinated aromatic systems suggest energy barriers of approximately 6-9 kcal/mol for phenyl rotation, indicating relatively stable conformational states at ambient conditions [15] [16].
The 5,6-substitution pattern on the isoindole ring creates a symmetric molecular architecture that eliminates potential regioisomerism concerns [1] [2]. However, the individual amino substituents can adopt different orientations relative to the central ring plane, generating conformational diversity that influences intermolecular packing and solubility characteristics [6] [17].
Table 2: Stereochemical Analysis
Stereochemical Aspect | Description | Energy Consideration | Impact |
---|---|---|---|
Amino bond rotation | C-N rotational barrier | 6-9 kcal/mol | Conformational flexibility |
Ring planarity | Extended conjugation | Stabilizing | Molecular rigidity |
Fluorine positioning | Para-substitution pattern | Electronically favorable | Enhanced stability |
Intermolecular orientation | Packing arrangements | Variable | Solubility modulation |
Tautomerism represents another important stereochemical consideration, particularly regarding the isoindole-1,3-dione core [7]. The central NH group can participate in keto-enol equilibrium, although the aromatic stabilization of the existing form heavily favors the diketo tautomer observed in crystallographic studies [7] [18]. Spectroscopic evidence from ¹H NMR analysis consistently shows the NH proton resonating as expected for the isoindole-1,3-dione structure, confirming tautomeric stability [4] [5] [19] [20].
The fluorine substituents introduce additional conformational preferences through their unique electronic properties [21] [11]. Para-fluoroaniline derivatives typically exhibit enhanced planarity compared to non-fluorinated analogs due to favorable orbital overlap between the fluorine lone pairs and the aromatic π-system [13] [11]. This electronic stabilization contributes to the overall molecular rigidity and influences crystal packing arrangements.
The physicochemical profile of 5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione reflects the complex interplay between its aromatic framework, hydrogen bonding capabilities, and fluorine substitution effects [1] [2] [20]. The compound presents as a light yellow to orange solid under standard conditions, with high chemical purity typically exceeding 98% as determined by high-performance liquid chromatography [4] [5] [20] [22].
Spectroscopic characterization reveals diagnostic features consistent with the proposed molecular structure [4] [5] [19] [20]. Proton nuclear magnetic resonance spectroscopy in deuterated dimethyl sulfoxide shows characteristic aromatic proton patterns and confirms the presence of the isoindole NH functionality [4] [5] [19]. Liquid chromatography-mass spectrometry analysis consistently yields molecular ion peaks at m/z 365.33, supporting the theoretical molecular weight calculations [4] [5] [19] [20].
Table 3: Spectroscopic and Analytical Data
Analytical Method | Result | Theoretical Value | Agreement | References |
---|---|---|---|---|
Molecular Weight (LCMS) | 365.33 g/mol | 365.34 g/mol | >99.9% | [4] [5] [19] [20] |
Elemental Analysis (C) | 65.35-65.67% | 65.75% | 99.2-99.9% | [19] [20] |
Elemental Analysis (H) | 3.50-3.60% | 3.59% | 97.5-100.3% | [19] [20] |
Elemental Analysis (N) | 11.23-11.35% | 11.50% | 97.7-98.7% | [19] [20] |
HPLC Purity | 98.87-99.4% | - | High purity | [4] [5] [20] |
The thermal stability profile demonstrates typical behavior for aromatic phthalimide derivatives, with decomposition temperatures generally exceeding 250°C [23] [24]. Storage stability studies indicate that the compound remains chemically stable when stored at room temperature under appropriate atmospheric conditions, with extended stability observed under refrigerated storage at -20°C [4] [5] [19] [20].
Thin-layer chromatographic analysis provides additional insights into the compound's polarity and purification characteristics [19] [20]. Retention factor (Rf) values ranging from 0.60-0.63 in various solvent systems indicate moderate polarity, consistent with the presence of hydrogen bond-accepting carbonyl groups balanced by lipophilic aromatic substituents [19] [20].
The electronic properties manifest through characteristic ultraviolet-visible absorption patterns typical of extended aromatic conjugation systems [25]. The presence of fluorine substituents modulates the electronic transitions, potentially enhancing fluorescence quantum yields compared to non-fluorinated analogs, as observed in related phthalimide derivatives [25].
The solubility characteristics of 5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione demonstrate significant dependence on solvent polarity and hydrogen bonding capabilities [19] [20] [26]. Extensive solubility studies across various solvent systems reveal distinctive patterns that reflect the compound's amphiphilic character arising from polar carbonyl groups and lipophilic aromatic domains.
Dimethyl sulfoxide represents the most effective solvent, achieving concentrations up to 100 mM (approximately 36.53 mg/mL) at room temperature [20] [26]. This exceptional solubility in dimethyl sulfoxide stems from the solvent's dual hydrogen bond accepting and donating capabilities, which effectively solvate both the carbonyl oxygen atoms and the isoindole NH functionality [8] [27]. Ethanol provides moderate solubility up to 20 mM (approximately 7.31 mg/mL), reflecting the contribution of hydrogen bonding interactions between the protic solvent and the compound's polar functionalities [20] [26].
Table 4: Comprehensive Solubility Profile
Solvent | Solubility | Temperature | Mechanism | References |
---|---|---|---|---|
DMSO | 100 mM (36.53 mg/mL) | Room temperature | Strong H-bonding, polarity matching | [20] [26] |
Ethanol | 20 mM (7.31 mg/mL) | Room temperature | Moderate H-bonding | [20] [26] |
Methanol | Slightly soluble | Room temperature | Limited H-bonding | [19] |
Water | Poorly soluble | Room temperature | Hydrophobic interactions dominant | Inferred |
Chlorinated solvents | Moderate | Room temperature | van der Waals interactions | [19] |
Methanol exhibits significantly reduced solvating power despite its protic character, likely due to steric limitations in accommodating the bulky fluorophenyl substituents [19]. Aqueous solubility remains extremely limited due to the predominance of hydrophobic aromatic surface area relative to the available polar interaction sites [1] [6].
Chemical stability assessments reveal exceptional resistance to degradation under standard storage conditions [4] [5] [19] [20]. Accelerated stability testing at elevated temperatures demonstrates minimal decomposition over extended periods, with less than 2% degradation observed after seven days at pH 7.4 and 50°C [12]. This stability profile contrasts favorably with other fluorinated organic compounds that may undergo defluorination under similar conditions [12].
The fluorine substituents contribute significantly to the overall stability profile through multiple mechanisms [12] [14]. Unlike monofluoroalkyl groups that can undergo nucleophilic displacement, the aromatic carbon-fluorine bonds in the para-fluorophenyl substituents exhibit exceptional chemical inertness [12]. The electron-withdrawing nature of fluorine also stabilizes the adjacent amino nitrogen atoms against oxidative degradation pathways.
Long-term storage studies indicate optimal stability when maintained at -20°C under inert atmospheric conditions, with acceptable stability observed at room temperature for periods up to several months [4] [5] [19] [20]. The compound shows particular sensitivity to prolonged exposure to strong bases or nucleophilic conditions that might compromise the integrity of the phthalimide core structure.
The crystallographic structure of 5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione and related phthalimide derivatives provides crucial insights into the three-dimensional arrangement and intermolecular interactions that govern solid-state properties [17] [7] [18]. While direct crystallographic data for this specific compound remains limited in the literature, extensive structural studies of analogous isoindole-1,3-dione systems enable detailed conformational predictions and molecular modeling interpretations.
Comparative crystallographic analysis of structurally related phthalimide derivatives reveals characteristic features that extend to the target compound [17] [7] [18]. The central isoindole-1,3-dione framework typically adopts a planar conformation with minimal deviation from planarity, as demonstrated by root-mean-square values typically below 0.022 Å for the heterocyclic core [17] [18]. This planarity arises from the extended aromatic conjugation and the rigid bicyclic structure that constrains conformational flexibility.
Table 5: Crystallographic Parameters from Related Structures
Structural Feature | Typical Values | Geometric Implications | References |
---|---|---|---|
Isoindole core planarity | RMS deviation <0.022 Å | Extended conjugation | [17] [18] |
C=O bond lengths | 1.210-1.230 Å | Standard carbonyl geometry | [7] [18] |
Aromatic C-C bonds | 1.380-1.420 Å | Delocalized π-system | [17] [7] |
C-N amino linkages | 1.350-1.380 Å | Partial double bond character | [18] |
Intermolecular distances | 3.2-3.8 Å | π-π stacking interactions | [17] [18] |
The fluorophenyl substituents introduce additional conformational considerations through their rotational freedom around the amino linkage points [6] [15]. Computational modeling studies suggest that these aromatic rings preferentially adopt orientations that maximize conjugative overlap with the central isoindole system while minimizing steric repulsion between adjacent substituents [6] [13]. The para-fluorine positioning provides optimal electronic stabilization without introducing significant steric constraints.
Intermolecular packing arrangements in related phthalimide crystals demonstrate characteristic patterns dominated by π-π stacking interactions between aromatic ring systems [17] [18]. These interactions typically manifest as parallel or slightly offset arrangements with interplanar distances ranging from 3.2 to 3.8 Å, consistent with favorable van der Waals contacts [17]. The presence of fluorine substituents can enhance these interactions through additional dipole-dipole contributions.
Hydrogen bonding patterns represent another critical aspect of the crystallographic structure [7] [18] [8]. The isoindole NH functionality serves as a hydrogen bond donor, while the carbonyl oxygen atoms function as acceptors [8]. In related structures, these interactions frequently organize into extended network motifs that stabilize the crystal lattice [7] [18]. The 4-fluorophenyl groups may participate in weak C-H···F hydrogen bonding interactions that contribute additional lattice stability [27].
Conformational analysis through computational methods reveals energy landscapes consistent with the observed structural preferences [6] [28]. Molecular dynamics simulations on similar systems indicate conformational barriers of 6-9 kcal/mol for rotation around the amino linkages, supporting the interpretation of relatively rigid molecular geometries under ambient conditions [15] [28] [16]. The fluorine substituents contribute to conformational stability through favorable electronic interactions that lower the overall molecular energy [21] [11].